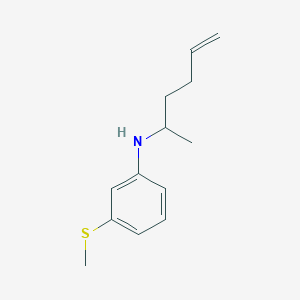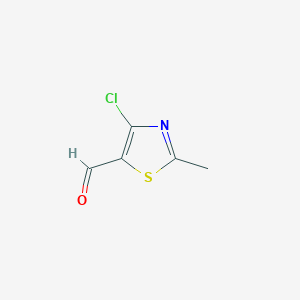
4-Chloro-2-methylthiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylthiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClNOS It features a thiazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetyl chloride with thiourea, followed by oxidation and formylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: 4-Chloro-2-methylthiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylthiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with various biological receptors, modulating their function and leading to diverse biological effects.
Comparison with Similar Compounds
2-Chloro-5-methylthiazole-4-carbaldehyde: Similar structure but with different substitution patterns.
4-Methylthiazole-5-carboxaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
2-Amino-4-methylthiazole-5-carboxaldehyde: Contains an amino group instead of a chlorine atom, affecting its chemical behavior and biological activity.
Uniqueness: 4-Chloro-2-methylthiazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI Key |
NFLMSYWHFBVICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


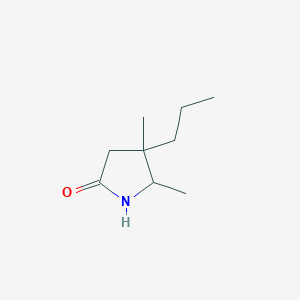
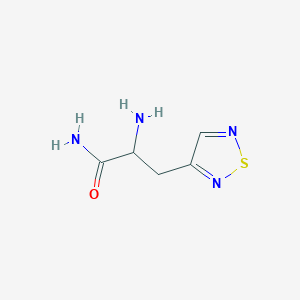

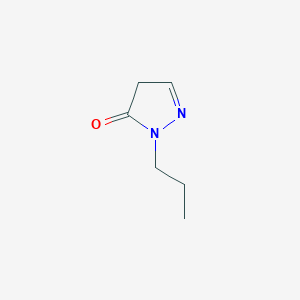

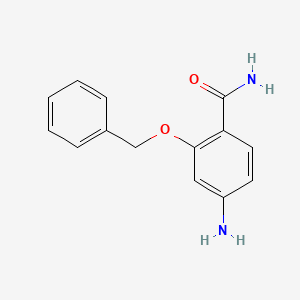
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)


![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
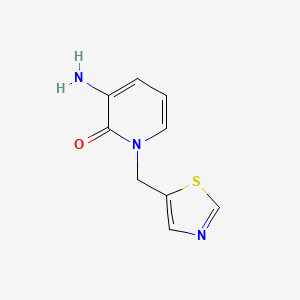
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)
